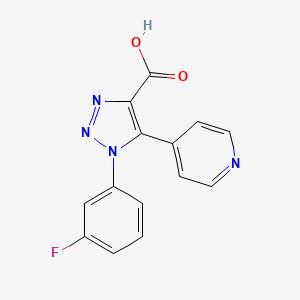

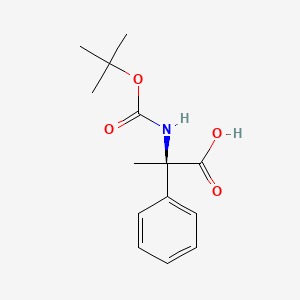

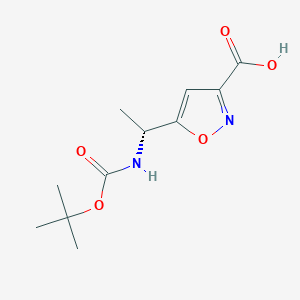

![molecular formula C6H8N4O2S2 B1440968 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide CAS No. 13807-05-1](/img/structure/B1440968.png)

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide

Übersicht

Beschreibung

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide is a chemical compound with the molecular formula C6H8N4O2S2 and a molecular weight of 232.3 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide are not well-documented. The molecular weight is known to be 232.3 g/mol .Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiazole derivatives have been found to have diverse biological activities .

- They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

- For example, aminothiazole derivatives, such as 4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole, have demonstrated antioxidant activity .

- The methods of application or experimental procedures vary widely depending on the specific application. For instance, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro or in vivo for their biological activity .

- The outcomes of these applications also vary. In the case of the antioxidant activity of aminothiazole derivatives, it was found that they could inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

-

Chemical Synthesis

- Thiazole derivatives have been used in the one-pot synthesis of 2-amino-4H-chromene derivatives .

- This synthesis was promoted by MNPs@Cu, an effective and reusable magnetic nanocatalyst .

- The reaction involved the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

- The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

Paper Preservation

- A new substance has been applied for increasing the mechanical, thermo-oxidative, and hydrolytic resistance of lignocellulosic information carriers (papers) .

- This substance is made from 4-amino-2,2,6,6-tetramethylpiperidine or its mixture with a deacidifying agent consisting of an organometal or magnesium compound .

- The specific methods of application are not detailed in the source, but it likely involves treating the paper with the substance .

- The result is increased resistance of the paper to mechanical, thermo-oxidative, and hydrolytic damage .

-

Antimicrobial and Antiviral Activities

- Thiazole derivatives have been found to have antimicrobial and antiviral activities .

- For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .

- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to inhibit the growth of various bacteria and viruses .

-

Antitumor and Cytotoxic Activities

- Thiazole derivatives have been found to have antitumor and cytotoxic activities .

- For example, Tiazofurin, a thiazole derivative, is used as an antineoplastic drug .

- The methods of application or experimental procedures involve synthesizing these compounds in the lab and then testing them in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to inhibit the growth of various tumor cells .

-

Synthesis of Heterocyclic Compounds

- Thiazole derivatives have been used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- The methods of application or experimental procedures involve using thiazole derivatives in various chemical reactions to synthesize new compounds .

- The outcomes of these applications vary, but in general, thiazole derivatives have been found to be useful in the synthesis of a wide range of heterocyclic compounds .

-

Antiproliferative Activities

- 4-Aminocoumarin derivatives, which are related to thiazole derivatives, have been found to have antiproliferative activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the growth of various cells .

-

Antimycobacterial Activities

- 4-Aminocoumarin derivatives have been found to have antimycobacterial activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the growth of various mycobacteria .

-

Antiplatelet Activities

- 4-Aminocoumarin derivatives have been found to have antiplatelet activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit platelet aggregation .

-

Antiglycant Activities

- 4-Aminocoumarin derivatives have been found to have antiglycant activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit the formation of advanced glycation end products .

-

Enzyme Inhibitory Activities

- 4-Aminocoumarin derivatives have been found to have enzyme inhibitory activities .

- These compounds have been used in the lab and tested in vitro or in vivo for their biological activity .

- The outcomes of these applications vary, but in general, 4-aminocoumarin derivatives have been found to inhibit various enzymes .

-

Synthesis of Heterocyclic Compounds

- 2-Aminothiophenes, which are related to thiazole derivatives, have been used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- The methods of application or experimental procedures involve using 2-aminothiophenes in various chemical reactions to synthesize new compounds .

- The outcomes of these applications vary, but in general, 2-aminothiophenes have been found to be useful in the synthesis of a wide range of heterocyclic compounds .

Eigenschaften

IUPAC Name |

4-amino-2-(2-amino-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S2/c7-2(11)1-13-6-10-4(8)3(14-6)5(9)12/h1,8H2,(H2,7,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNGDWHAQQJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SC1=NC(=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

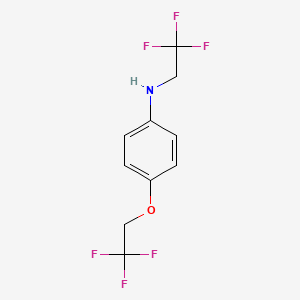

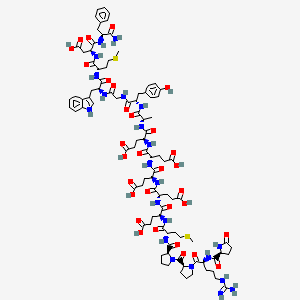

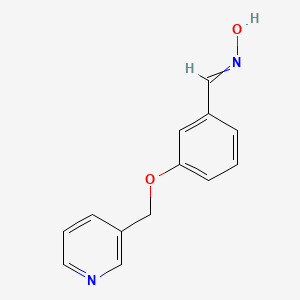

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)

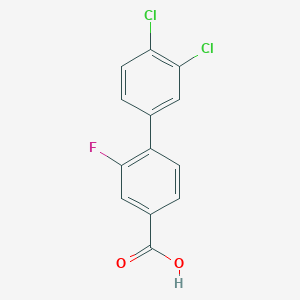

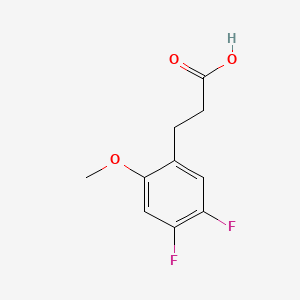

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)